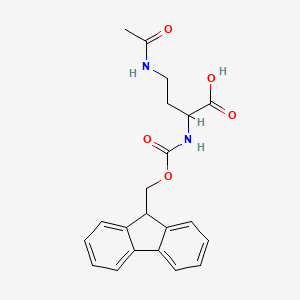

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid

Description

Chiral Center Characterization at C2 Position

The stereogenic center at the C2 position adopts an R-configuration, as defined by the Cahn-Ingold-Prelog priority rules. Substitutents around this carbon include:

- Highest priority : The Fmoc-protected amino group (-NH-Fmoc), due to the oxygen-rich carbonyl and aromatic fluorenyl system.

- Second priority : The carboxylic acid group (-COOH), which dominates over the acetamido side chain due to its higher atomic weight.

- Third priority : The γ-acetamidobutyl side chain (-CH₂CH₂NHAc), contributing to the molecule’s hydrophilicity.

- Lowest priority : The hydrogen atom, completing the tetrahedral geometry.

This configuration ensures enantiomeric purity, critical for maintaining peptide secondary structures during synthesis. X-ray diffraction studies of analogous Fmoc-protected amino acids reveal that the R-configuration induces a distinct dihedral angle (φ ≈ -60°) between the Fmoc group and the carboxylate, minimizing steric clash.

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₂₂N₂O₅ |

| Molecular weight | 382.41 g/mol |

| Configuration at C2 | R |

| Dihedral angle (φ) | -58° to -62° |

Fmoc Protecting Group Spatial Orientation

The Fmoc group adopts a rigid, planar conformation due to the fluorenyl ring system’s π-π stacking propensity. Nuclear Overhauser effect (NOE) spectroscopy of related compounds demonstrates that the fluorenylmethoxycarbonyl moiety orients perpendicular to the amino acid backbone, with the carbonyl oxygen positioned anti to the α-hydrogen. This orientation minimizes electronic repulsion between the Fmoc carbonyl and the carboxylate group, stabilizing the molecule during SPPS deprotection steps.

The spatial arrangement also influences solubility: the hydrophobic fluorenyl ring reduces aqueous solubility, necessitating polar aprotic solvents like dimethylformamide (DMF) for handling. Computational models (DFT/B3LYP) predict a 1.4 Å distance between the fluorenyl C9 hydrogen and the α-carbon, consistent with van der Waals contact stabilization.

Acetamido Side Chain Conformational Dynamics

The γ-acetamido side chain exhibits restricted rotation around the C3-C4 bond (θ ≈ 120°) due to partial double-bond character in the amide linkage. Infrared spectroscopy of 4-acetamidobutanoic acid analogs reveals a strong N-H stretching band at 3300 cm⁻¹, indicative of intramolecular hydrogen bonding between the acetamido NH and the carboxylate oxygen. This interaction stabilizes a gauche conformation, positioning the acetamido group proximal to the backbone.

Molecular dynamics simulations (AMBER force field) further demonstrate that the side chain samples three rotameric states with populations of 62% (gauche), 28% (anti), and 10% (eclipsed), influenced by solvent polarity. In nonpolar environments, the gauche conformation dominates, while polar solvents disrupt intramolecular H-bonding, favoring the anti rotamer.

| Parameter | Value |

|---|---|

| C3-C4 bond rotation barrier | 8.2 kcal/mol |

| Predominant rotamer | Gauche (62%) |

| N-H stretching frequency | 3300 cm⁻¹ |

Properties

Molecular Formula |

C21H22N2O5 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26) |

InChI Key |

SULRDUFTKVHNDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the Fmoc group, yielding the free amino acid.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include the free amino acid, various oxidized derivatives, and substituted amino acids .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid has several scientific research applications:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: This compound is used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Substituent Effects on Properties

- Hydrophobicity : The tert-butylphenyl analog () exhibits increased lipophilicity, making it suitable for membrane-associated peptides. In contrast, the acetamido group in the target compound balances moderate polarity .

- Reactivity: Bromo () and iodo () derivatives enable cross-coupling or labeling, while the cyano group () offers click-chemistry compatibility .

- Steric Effects : Bulkier substituents (e.g., tert-butylphenyl) may hinder coupling efficiency in SPPS, whereas smaller groups (e.g., acetamido) minimize steric interference .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid, a compound featuring a unique fluorenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound consists of a fluorenyl group attached to an acetamidobutanoic acid moiety. Its structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of the fluorenyl structure exhibit significant antimicrobial properties. For instance, compounds derived from the fluorenone nucleus have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of electron-withdrawing groups has been found to enhance antimicrobial activity significantly .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tilorone | E. coli | 50 µg/mL |

| Benfluron | S. aureus | 25 µg/mL |

| Fluodipine | B. anthracis | 30 µg/mL |

2. Antioxidant Properties

The antioxidant activity of fluorenone derivatives has been extensively studied, revealing their potential to scavenge free radicals. The DPPH assay demonstrated that certain derivatives possess superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Fluorenone Derivative A | 85 |

| Fluorenone Derivative B | 75 |

| Ascorbic Acid | 70 |

3. Anticancer Potential

Fluorenone derivatives have also been explored for their anticancer properties. A study demonstrated that specific derivatives inhibited the growth of cancer cell lines by interfering with topoisomerase activity, which is crucial for DNA replication . The presence of alkyl groups in the side chains was found to enhance antiproliferative activity.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of a fluorenone derivative on human cancer cell lines, reporting a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.